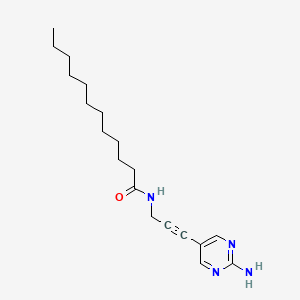
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring, a prop-2-ynyl group, and a dodecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyrimidine with propargyl bromide to form an intermediate, which is then coupled with dodecanoic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like flash chromatography and recrystallization are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the prop-2-ynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and coatings
Mécanisme D'action
The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the prop-2-ynyl group may participate in covalent modifications of target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-(prop-2-yn-1-yl)pyridin-2-amines
- N-(prop-2-yn-1-yl)-o-phenylenediamines
- N-(penta-2,4-diyn-1-yl)-o-phenylenediamines
Uniqueness: N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide is unique due to its specific combination of a pyrimidine ring, a prop-2-ynyl group, and a long dodecanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C19H30N4O |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]dodecanamide |
InChI |
InChI=1S/C19H30N4O/c1-2-3-4-5-6-7-8-9-10-13-18(24)21-14-11-12-17-15-22-19(20)23-16-17/h15-16H,2-10,13-14H2,1H3,(H,21,24)(H2,20,22,23) |
Clé InChI |
MQLLMXDXBHGDBD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC#CC1=CN=C(N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
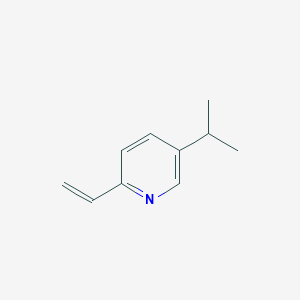
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)

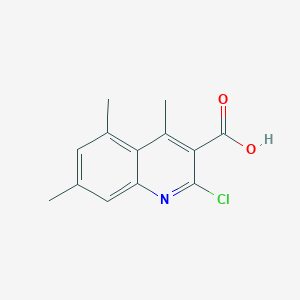
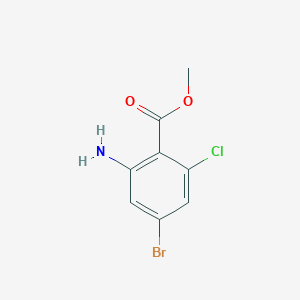
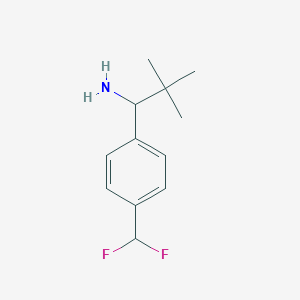
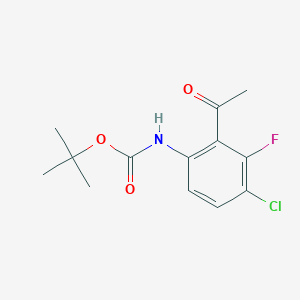

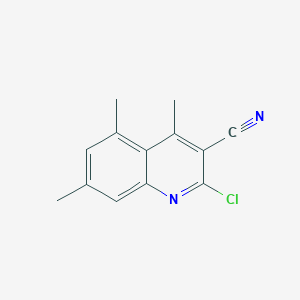

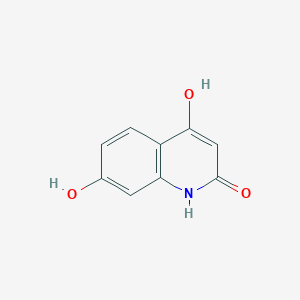
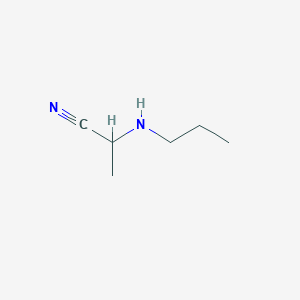
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
